molecular formula C13H20N2 B13177134 1-Benzyl-1,5-diazocane CAS No. 96097-97-1

1-Benzyl-1,5-diazocane

Cat. No.: B13177134
CAS No.: 96097-97-1
M. Wt: 204.31 g/mol
InChI Key: PAISRCAKNXHMMT-UHFFFAOYSA-N
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Description

Contextualization of Medium-Ring Nitrogen Heterocycles in Contemporary Chemical Research

Medium-ring nitrogen heterocycles, which are cyclic compounds containing an eight- to twelve-membered ring with at least one nitrogen atom, represent a particularly challenging and rewarding area of chemical research. chemistryviews.org These structures are prevalent in a variety of biologically active natural products. chinesechemsoc.org However, their synthesis is often hampered by unfavorable enthalpic and entropic barriers during the formation of the medium-sized ring. chinesechemsoc.org

Traditional cyclization methods are frequently inefficient for creating these larger rings, and many successful approaches rely on expensive metal catalysts, which can limit their large-scale industrial application. chemistryviews.org Despite these synthetic hurdles, the development of new and efficient methods for constructing medium-ring nitrogen heterocycles is a significant focus of modern organic chemistry. researchgate.netnih.gov Researchers are actively exploring innovative strategies, such as migratory ring expansion and tandem copper-catalyzed reactions, to overcome the challenges associated with their synthesis. chemistryviews.orgnih.govnih.gov The ability to readily access these complex molecular architectures is crucial for exploring their potential in medicinal chemistry and materials science. chemistryviews.org

Significance of Diazocane Frameworks in Synthetic Organic Chemistry and Medicinal Chemistry Scaffolds

The diazocane framework, an eight-membered ring containing two nitrogen atoms, is a key structural motif with considerable importance in both synthetic organic chemistry and the design of new therapeutic agents. The positioning of the nitrogen atoms within the ring, such as in the 1,5-diazocane structure, influences the molecule's conformation and chemical reactivity.

Diazocane derivatives are recognized as significant synthons for creating complex molecules, including those with potential applications in biomimetic molecular recognition and supramolecular chemistry. acs.org The nonplanar, eight-membered ring of a diazocane can exhibit interesting conformational changes, which is a property of interest for developing responsive materials. acs.org In the realm of medicinal chemistry, diazocane scaffolds are being investigated for their potential to form the basis of new drugs. For instance, conformationally restricted diazocane peptidomimetics have been explored as inhibitors of interleukin-1β synthesis. grafiati.com The development of modular synthetic approaches to create diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds highlights the value of these frameworks in generating libraries of compounds for drug discovery. grafiati.comnih.gov

Evolution of Research Trajectories for 1-Benzyl-1,5-diazocane and Related Systems

The study of this compound and its analogues has evolved from fundamental synthesis and characterization to more specialized investigations into its potential applications. The synthesis of this compound itself is a foundational aspect of its research, with typical methods involving the reaction of 1,5-diazocane with benzyl (B1604629) chloride. smolecule.com

Early research into related diazocane systems often focused on the synthesis of the core ring structure. More recent research has expanded to explore the functionalization of the diazocane ring and the introduction of various substituents to modulate its properties. For example, research into dibenzo[b,f] nih.govsmolecule.com-diazocine-6,12(5H,11H)diones, which contain a related eight-membered diazocine ring, has progressed from synthesizing symmetrical derivatives to developing methods for creating unsymmetrically substituted versions, which are more valuable for designing bioactive molecules. nih.gov The development of methods to create chiral substituted 1,5-diazocane derivatives further illustrates the increasing sophistication of research in this area. researchgate.net The trajectory of this research indicates a move towards creating more complex and functionally diverse molecules based on the 1,5-diazocane scaffold.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are primarily centered on its utility as a building block in chemical synthesis and its potential as a scaffold for developing new functional molecules. The presence of the benzyl group and the diazocane ring provides a unique combination of structural features that make it a compound of interest for a variety of research applications. smolecule.com

A key objective of research involving this compound is to explore its chemical reactivity and how it can be used to construct more complex molecular architectures. This includes its use in the development of new materials and compounds. smolecule.com Furthermore, research extends to understanding how modifications to its structure, such as the introduction of different substituents or the formation of its dihydrochloride (B599025) salt, affect its properties like solubility and reactivity. smolecule.combldpharm.com The ultimate goal of these academic inquiries is to leverage the distinct chemical properties of this compound for the creation of novel substances with potential applications in fields such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96097-97-1

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-benzyl-1,5-diazocane

InChI

InChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15/h1-3,6-7,14H,4-5,8-12H2

InChI Key

PAISRCAKNXHMMT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzyl 1,5 Diazocane and Its Key Analogs

Established Retrosynthetic Approaches to the 1,5-Diazocane Core

The formation of medium-sized rings like the 1,5-diazocane skeleton presents unique synthetic challenges, primarily the competition between intramolecular cyclization and intermolecular polymerization. Successful strategies often involve high-dilution conditions or template-driven reactions to favor the desired ring closure. Two primary approaches dominate the synthesis of this core structure: direct cyclization and ring expansion.

Cyclization Strategies Involving 1,3-Diaminopropane (B46017) and Derivatives

A direct and intuitive approach to the 1,5-diazocane ring involves the bimolecular condensation of a three-carbon diamine synthon with a four-carbon dielectrophilic synthon. The most common precursor for the diamine component is 1,3-diaminopropane.

This strategy typically involves the reaction of 1,3-diaminopropane with a 1,4-disubstituted butane (B89635) derivative, where the substituents are good leaving groups, such as halides (Br, I). The reaction proceeds via a double N-alkylation. To minimize the formation of polymeric byproducts, these reactions are often performed under high-dilution conditions, which statistically favor the intramolecular cyclization of an intermediate over intermolecular reactions. Another variation involves the reductive amination of a 1,4-dicarbonyl compound with 1,3-diaminopropane, followed by cyclization and reduction.

Diamine PrecursorC4 SynthonTypical ConditionsProduct
1,3-Diaminopropane1,4-DibromobutaneNa2CO3, acetonitrile, reflux (high dilution)1,5-Diazocane
1,3-DiaminopropaneSuccinaldehydeH2, Ni or NaBH3CN, acidic pH1,5-Diazocane
N,N'-Ditosyl-1,3-diaminopropane1,4-Butanediol ditosylateBase (e.g., K2CO3), DMF1,5-Ditosyl-1,5-diazocane

Ring Expansion Methodologies for Eight-Membered Nitrogen Heterocycles

Ring expansion reactions provide a powerful, albeit often more complex, method for constructing medium-sized rings from more readily available five-, six-, or seven-membered precursors. These methods can circumvent the challenges of direct cyclization by leveraging the thermodynamic driving forces of rearrangement reactions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. wikipedia.org When applied to a cyclic ketoxime, the reaction results in a ring-expanded lactam. wikipedia.org This methodology can be adapted for the synthesis of the 1,5-diazocane framework.

The synthesis would begin with a suitable cyclic ketone containing a nitrogen atom, for example, N-substituted piperidin-4-one. Oximation of this ketone with hydroxylamine (B1172632) would yield the corresponding ketoxime. Treatment of this oxime with an acid catalyst initiates the rearrangement. masterorganicchemistry.com The key step involves the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, resulting in the formation of a ring-expanded seven-membered lactam, specifically a 1,5-diazocan-2-one (B1629719) derivative. masterorganicchemistry.comorganic-chemistry.org Subsequent reduction of the amide functionality within the lactam using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired 1,5-diazocane ring.

The choice of acid catalyst is crucial for the success of the Beckmann rearrangement and can range from strong protic acids to Lewis acids. wikipedia.orgorganicreactions.org

Catalyst/ReagentDescription
Sulfuric Acid (H₂SO₄)A strong protic acid, commonly used in commercial applications like the synthesis of caprolactam. wikipedia.org
Polyphosphoric Acid (PPA)A viscous liquid that serves as both a catalyst and a solvent, effective for many rearrangements. masterorganicchemistry.com
Tosyl ChlorideActivates the oxime hydroxyl group, facilitating rearrangement under milder conditions. wikipedia.org
Phosphorus Pentachloride (PCl₅)A classic reagent used to promote the rearrangement, often in an ethereal solvent. organicreactions.org
Cyanuric ChlorideCan be used catalytically with a co-catalyst like zinc chloride for an efficient rearrangement. wikipedia.org

Beyond the Beckmann rearrangement, other ring expansion strategies have been developed for accessing medium-sized heterocycles. nih.gov One such approach involves cascade reactions where a series of bond-forming and bond-breaking events lead to a larger ring system from a smaller, more complex starting material. rsc.org These reactions are designed to have a sufficient thermodynamic driving force to favor the formation of the medium-sized ring. rsc.org

Another strategy is the ring-closing metathesis (RCM) of a diene or enyne precursor. nih.gov For the synthesis of a diazocane, this would involve preparing an acyclic precursor containing two nitrogen atoms separated by three carbons, with each nitrogen bearing an alkenyl tether. Ring-closing metathesis would then form the eight-membered ring. Similarly, ring-opening/ring-closing sequences can be employed, where a bicyclic system is opened and then re-closed in a different manner to yield a larger monocyclic ring. rsc.orgrsc.org

Direct Benzylation Protocols for 1,5-Diazocane

Once the 1,5-diazocane core has been synthesized, the introduction of the benzyl (B1604629) group is typically achieved through direct functionalization of one of the secondary amine nitrogens.

N-Alkylation Reactions with Benzylating Agents

The most common and direct method for synthesizing 1-benzyl-1,5-diazocane is the N-alkylation of 1,5-diazocane with a suitable benzylating agent. beilstein-archives.org This reaction is a nucleophilic substitution where the nitrogen atom of the diazocane acts as the nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent.

Common benzylating agents include benzyl halides, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct. beilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and selectivity. Since 1,5-diazocane possesses two nucleophilic secondary amines, controlling the stoichiometry is critical to favor mono-alkylation and minimize the formation of the 1,5-dibenzyl-1,5-diazocane byproduct. Using one equivalent or slightly less of the benzylating agent relative to the diazocane typically favors the desired mono-substituted product.

Benzylating AgentBaseSolventTypical Conditions
Benzyl BromidePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Heating (e.g., 80 °C) beilstein-archives.org
Benzyl ChlorideTriethylamine (Et₃N)Acetonitrile (CH₃CN)Room temperature or reflux
Benzyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to room temperature
Benzyl ChloridePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Room temperature, 48h tsijournals.comscispace.com

Reductive Amination Approaches for N-Benzylation

Reductive amination is a highly effective and widely used method for the N-benzylation of 1,5-diazocane. This reaction typically involves the condensation of 1,5-diazocane with benzaldehyde (B42025) to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target compound, this compound. This method is favored for its operational simplicity and the ability to avoid overalkylation, a common issue with direct alkylation methods using benzyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common. masterorganicchemistry.comharvard.edu These reagents are chemoselective, meaning they preferentially reduce the iminium ion over the aldehyde, allowing the reaction to be performed in a single pot. harvard.edu The choice of reducing agent and reaction conditions, such as pH, can be optimized to achieve high yields. masterorganicchemistry.comharvard.edu For instance, maintaining a pH between 6 and 7 is often crucial for the success of reactions using sodium cyanoborohydride to prevent the reduction of the carbonyl substrate. harvard.edu

ReagentKey FeaturesReference
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines/iminium ions in the presence of aldehydes. Reaction is pH-sensitive. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)3)A mild and selective reducing agent, often used for its high functional group tolerance and for avoiding toxic cyanide byproducts. masterorganicchemistry.comharvard.edu
Hydrogen (H2) with Metal Catalyst (e.g., Ni)Used in commercial syntheses and can be highly efficient. libretexts.org

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of great interest for applications in medicinal chemistry and materials science. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the diazocane ring or in subsequent modifications.

Enantioselective Cyclization Reactions

Enantioselective cyclization reactions establish the stereocenters of the 1,5-diazocane ring during its formation. One approach involves the intramolecular Michael addition of an amine to an α,β-unsaturated ester. For example, acyclic precursors containing both an amine and a Michael acceptor can be cyclized in the presence of a chiral amine, such as (R)- or (S)-1-phenylethylamine, to induce asymmetry, yielding chiral piperidine (B6355638) derivatives with excellent optical purity (up to 98% ee) after recrystallization. rsc.org While this specific example leads to piperidines, the principle can be extended to the synthesis of larger rings like diazocanes.

Transition metal catalysis is another powerful tool for enantioselective cyclizations. Chiral catalysts, often featuring metals like gold or cobalt complexed with chiral ligands, can control the stereochemical outcome of cyclization reactions of substrates like 1,6-enynes to form bicyclic structures with high enantioselectivity. nih.govnih.govresearchgate.net The rational design of these chiral catalysts is crucial for achieving high levels of stereocontrol. monash.edu

Chiral Auxiliary and Catalyst-Controlled Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Once the desired stereocenter is created, the auxiliary can be removed. A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acyclic precursor. wikipedia.orgresearchgate.net The steric bulk and electronic properties of the auxiliary then guide the diastereoselective formation of new stereocenters during subsequent reactions, like alkylations or aldol (B89426) reactions, which can be steps in the construction of the diazocane ring. researchgate.net

Catalyst-controlled synthesis offers an alternative where the stereochemistry of the catalyst, rather than a substrate-bound auxiliary, dictates the configuration of the product. nih.gov This approach is highly versatile as it allows for the synthesis of different stereoisomers by simply changing the enantiomer of the catalyst. nih.gov For instance, chiral Brønsted acids have been used to catalyze formal cycloaddition reactions to generate chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity (up to 99:1 er). nih.gov

StrategyDescriptionKey Advantage
Enantioselective CyclizationStereocenters are set during the ring-forming step using chiral catalysts or reagents.Direct formation of the chiral cyclic core.
Chiral AuxiliaryA recoverable chiral group is temporarily attached to the substrate to direct stereoselective transformations.High levels of diastereoselectivity are often achievable. researchgate.net
Catalyst-Controlled SynthesisThe chirality of the catalyst determines the stereochemical outcome, independent of substrate stereocenters.Access to multiple diastereomers by changing the catalyst's enantiomer. nih.gov

Modular and Diversity-Oriented Synthesis (DOS) Approaches for this compound Scaffolds

Modular and Diversity-Oriented Synthesis (DOS) are powerful strategies for generating libraries of structurally diverse compounds for biological screening. cam.ac.uknih.gov These approaches aim to create molecules with varied scaffolds and stereochemistry from a common set of building blocks. rsc.orgcam.ac.uk

A modular synthesis for 1,5-diazocane scaffolds has been developed using combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.org This approach involves the ring-opening of the cyclic sulfamidates by the hydroxy sulfonamides, followed by cyclization. rsc.org By varying the building blocks, it is possible to systematically alter the ring size, substitution patterns, and stereochemistry of the resulting heterocyclic scaffolds, including 1,5-diazocanes. rsc.orgrsc.org This strategy is particularly valuable for creating "lead-like" molecules suitable for drug discovery programs. rsc.org The goal of DOS is to populate chemical space with a wide range of molecular shapes and functionalities to increase the probability of discovering novel biological activities. cam.ac.uknih.govcam.ac.uk

Cascade and Domino Reactions in 1,5-Diazocane Construction

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single pot under the same conditions, without the need to isolate intermediates. wikipedia.orgbaranlab.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. wikipedia.org20.210.105 The key feature is that each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org

While specific examples for the direct construction of this compound via cascade reactions are not prominently detailed in the provided search context, the principles are widely applied in heterocycle synthesis. For instance, a tandem aza-Prins type dimerization and cyclization process has been used to stereoselectively synthesize 1,6-diazecanes, demonstrating the power of cascade reactions in constructing medium-sized nitrogen heterocycles. rsc.org Such strategies often involve the formation of multiple bonds and stereocenters in a single, efficient operation. scribd.com

Metal-Free Cyclization and Annulation Strategies

There is a growing interest in developing metal-free synthetic methods to avoid the cost, toxicity, and potential contamination associated with transition metal catalysts. rsc.org Metal-free annulation reactions, which involve the formation of a new ring onto an existing structure, have been developed for synthesizing various heterocycles. researchgate.netrsc.org These reactions often utilize common reagents and solvents as participants in the reaction. For example, a method for the synthesis of 2-amino-1-naphthols involves a cascade oxidative annulation of N-acyl-2-aminoacetophenones and alkynes without any metal catalyst. rsc.org Similarly, organocatalysis, a sub-field of metal-free catalysis, has emerged as a powerful tool for asymmetric synthesis, including cycloadditions and cascade reactions. princeton.edu These strategies provide efficient and environmentally benign routes to complex molecular architectures.

Tandem Cycloaddition Events for Fused Diazocane Systems

Tandem cycloaddition reactions are a highly efficient class of chemical transformations that enable the rapid construction of complex, polycyclic molecules from simpler precursors in a single synthetic operation. These strategies are particularly valuable for creating fused diazocane systems, which are structural motifs found in various biologically active compounds. By designing a molecule that can undergo sequential cycloaddition reactions, chemists can introduce multiple rings and stereocenters with a high degree of control and atom economy.

One prominent strategy involves intramolecular [3+2] cycloadditions. In this approach, a this compound backbone can be chemically modified to contain both a 1,3-dipole (such as a nitrone or an azide) and a dipolarophile (like an alkene or alkyne) within the same molecule, separated by a flexible tether. Upon activation, typically by heat, the dipole and dipolarophile react with each other to form a new five-membered ring fused to the original diazocane structure. The stereochemical outcome of such reactions is often highly predictable, governed by the conformational preferences of the transition state, which makes this method powerful for asymmetric synthesis.

Another powerful technique is the intramolecular [5+2] cycloaddition, which can be used to form seven-membered rings fused to the diazocane core. nih.gov For example, an oxidopyrylium ion, generated in situ from a pyranone precursor, can serve as the five-atom component. nih.gov When tethered to an alkene, it can undergo a cycloaddition to yield a synthetically challenging bridged ring system. nih.gov This method offers a direct pathway to highly functionalized bicyclic structures with unique three-dimensional architectures. nih.gov

Similarly, tandem [4+2] cycloadditions, or Diels-Alder reactions, can be employed. A diazocane derivative might be functionalized with both a diene and a dienophile. An intramolecular Diels-Alder reaction would then lead to the formation of a fused six-membered ring. The versatility of the Diels-Alder reaction allows for a wide range of substituents to be incorporated, providing access to a diverse library of fused diazocane analogs.

These tandem strategies are not limited to a single cycloaddition type. It is possible to design systems that undergo a cascade of different cycloaddition reactions. For instance, a precursor might first undergo a [3+2] cycloaddition to form an intermediate, which then immediately engages in a [4+2] cycloaddition to build an even more complex, polycyclic framework. Such cascade reactions are hallmarks of elegant and efficient synthesis, minimizing purification steps and maximizing molecular complexity. rsc.orgrsc.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and utilizing more environmentally benign materials. mdpi.com

A key area for green improvement is the use of catalytic methods. Many traditional syntheses of cyclic amines involve stoichiometric reagents that generate significant waste. The development of catalytic routes, such as reductive amination using molecular hydrogen with a reusable metal catalyst (e.g., Palladium on carbon, Raney nickel), offers a much cleaner alternative to metal hydrides like sodium borohydride. This approach has high atom economy, and the primary byproduct is water.

The choice of solvent is another critical factor in sustainable synthesis. nih.gov Conventional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include performing reactions in water, supercritical fluids (like CO2), or biodegradable solvents such as ionic liquids. For the N-benzylation step in the synthesis of this compound, the use of water as a solvent with a phase-transfer catalyst could significantly reduce the environmental impact.

Furthermore, microwave-assisted synthesis represents an energy-efficient alternative to conventional heating. nih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions, thereby reducing the need for extensive purification. nih.gov This technique is applicable to various steps in the synthesis of diazocane derivatives, including cyclization and functional group manipulations.

One-pot or multicomponent reactions are also central to green synthesis strategies. mdpi.com These procedures combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, energy, and resources, and minimizes solvent use and waste generation. A potential one-pot synthesis for this compound could involve the reaction of a suitable diamine precursor, benzaldehyde, and a reducing agent in a single reaction vessel.

The following table summarizes a comparison of traditional and potential green chemistry approaches for the synthesis of this compound.

Synthetic Step Traditional Method Potential Green Chemistry Alternative Sustainability Benefit
Reduction Use of stoichiometric reducing agents (e.g., NaBH₄, LiAlH₄)Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenationHigher atom economy, reduced metal waste, use of a safer reductant
Solvent Volatile organic solvents (e.g., Dichloromethane, Toluene)Water, ethanol, ionic liquids, or solvent-free conditionsReduced VOC emissions, improved safety, easier workup
Heating Conventional reflux heating for extended periodsMicrowave-assisted heating or sonochemistryReduced energy consumption, significantly shorter reaction times nih.gov
Process Multi-step synthesis with isolation of intermediatesOne-pot or tandem reaction sequencesFewer unit operations, less solvent waste, increased efficiency mdpi.com
Starting Materials Petroleum-derived precursorsUse of bio-based starting materials and reagents nih.govReduced reliance on fossil fuels, increased use of renewable resources nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.

Reactivity and Chemical Transformations of 1 Benzyl 1,5 Diazocane

Electrophilic and Nucleophilic Reactivity at Nitrogen Centers

The two nitrogen atoms in the 1-Benzyl-1,5-diazocane ring exhibit different reactivity profiles due to their distinct substitution patterns. The N1 atom is a tertiary amine, bonded to two carbon atoms within the ring and the benzylic carbon. The N5 atom is a secondary amine, bonded to two ring carbons and one hydrogen atom.

This structural difference leads to predictable variations in nucleophilicity and basicity. The N5 secondary amine is generally more nucleophilic and basic than the N1 tertiary amine. ncert.nic.inmasterorganicchemistry.com Several factors contribute to this:

Steric Hindrance: The benzyl (B1604629) group at N1, along with the two adjacent ring carbons, creates significant steric bulk, impeding the approach of electrophiles. The N5 position, with only a hydrogen atom as its non-ring substituent, is considerably more accessible.

Electronic Effects: While alkyl groups are electron-donating and increase the electron density on nitrogen, the benzyl group can have a mild electron-withdrawing inductive effect, slightly reducing the availability of the lone pair on N1 compared to a simple trialkylamine.

Solvation Effects: In protic solvents, the ammonium (B1175870) cation formed upon protonation of the secondary amine (N5) can be better stabilized by hydrogen bonding than the cation formed at the tertiary amine (N1). ncert.nic.in

Consequently, reactions with electrophiles such as alkyl halides, acyl chlorides, and acids are expected to occur preferentially at the N5 position. ncert.nic.in This inherent difference allows for regioselective functionalization of the diazocane ring.

Table 1: Predicted Reactivity at Nitrogen Centers of this compound
Nitrogen CenterTypeKey Influencing FactorsPredicted ReactivityExample Reaction
N1Tertiary Amine- Steric hindrance from benzyl group
  • Mild inductive effect
  • Lower nucleophilicity and basicityLess reactive towards electrophiles
    N5Secondary Amine- Less steric hindrance
  • Available N-H proton
  • Higher nucleophilicity and basicityPreferential site for acylation, alkylation, protonation

    Modifications of the Benzyl Moiety and its Influence on Reactivity

    Reactions at the Benzylic Position: The C-H bonds on the methylene (B1212753) bridge of the benzyl group are susceptible to radical reactions, such as free-radical bromination, due to the resonance stabilization of the resulting benzylic radical. Oxidation of this position can also occur, potentially leading to the formation of a benzoyl group.

    Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The benzyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to positions 2, 4, and 6 of the phenyl ring.

    Hydrogenolysis: A crucial reaction for this class of compounds is the cleavage of the N-benzyl bond via catalytic hydrogenolysis. researchgate.netchemrxiv.orgrsc.orgnih.gov This reaction, typically carried out with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, removes the benzyl group to yield the parent 1,5-diazocane and toluene (B28343). nih.gov This transformation is a common deprotection strategy in organic synthesis. researchgate.netorganic-chemistry.org

    Modifying the electronic properties of the phenyl ring by introducing electron-donating or electron-withdrawing substituents can modulate the basicity and nucleophilicity of the N1 nitrogen. For example, a para-nitro group would make the N1 lone pair less available, whereas a para-methoxy group would enhance its availability.

    Table 2: Potential Modifications of the Benzyl Moiety
    Reaction TypeReagentsProduct TypeInfluence on Reactivity
    HydrogenolysisH₂, Pd/CDebenzylation (forms 1,5-diazocane)Removes the N1-substituent, unmasking a secondary amine.
    Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ or Br₂/FeBr₃Substituted phenyl ringModulates the electronic properties of the N1 center.
    Benzylic OxidationKMnO₄ or other strong oxidantsN-benzoyl-1,5-diazocaneConverts the N-benzyl amine to an N-benzoyl amide, significantly reducing the basicity/nucleophilicity of N1.

    Transformations of the Diazocane Ring System

    The eight-membered diazocane ring is a flexible system that can undergo a variety of transformations, including functionalization, oxidation, reduction, and ring structure modifications.

    As discussed in section 3.1, the higher nucleophilicity of the N5 nitrogen allows for highly regioselective reactions. By reacting this compound with one equivalent of an acylating or alkylating agent under controlled conditions, functionalization occurs almost exclusively at the N5 position. This provides a straightforward route to N1-benzyl-N5-acyl or N1-benzyl-N5-alkyl diazocane derivatives. nih.gov This regioselectivity is a powerful tool for the synthesis of complex molecules containing the 1,5-diazocane scaffold. acs.org

    Beyond the hydrogenolysis of the benzyl group, other redox reactions can target the diazocane ring.

    Oxidation: The nitrogen atoms can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-CPBA. The more nucleophilic N5 is likely to be oxidized preferentially. More vigorous oxidation can lead to ring cleavage.

    Reduction: Aside from catalytic hydrogenolysis to remove the benzyl group, if amide functionalities are introduced onto the ring (e.g., by acylation at N5), these can be reduced to the corresponding amines using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). This provides a pathway to N1-benzyl-N5-alkyl diazocanes from N1-benzyl-N5-acyl precursors.

    While specific examples for this compound are not extensively documented, the principles of organic chemistry suggest plausible pathways for ring modification. The synthesis of eight-membered rings is often challenging due to unfavorable entropic and enthalpic factors. nih.govatlasofscience.orgrsc.org

    Ring Contraction: Transannular reactions, which involve bond formation across the ring, are a known feature of medium-sized rings (8-11 members). scripps.eduwikipedia.orgyoutube.comyoutube.com In this compound, a transannular reaction could potentially occur between the N5 atom and a suitably functionalized carbon atom on the opposite side of the ring (e.g., C2 or C8), leading to the formation of a bicyclic system, such as a [3.3.1] or [4.2.1] azabicyclic structure. Subsequent cleavage of one of the original ring bonds could result in a contracted ring system.

    Ring Expansion: Ring expansion reactions could be envisioned by first introducing specific functional groups. For instance, functionalization at a carbon atom adjacent to a nitrogen, followed by a rearrangement like the Tiffeneau–Demjanov rearrangement, could potentially insert a carbon atom into the ring, expanding it to a nine-membered diazacyclononane system.

    Mechanistic Studies of Key Reactions Involving this compound

    Mechanistic understanding of the reactions of this compound is largely inferred from the well-established behavior of its constituent functional groups.

    N5-Alkylation/Acylation: These are classic nucleophilic substitution reactions. The lone pair of the N5 secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (SN2 mechanism) or an acyl chloride (nucleophilic acyl substitution mechanism). The higher reactivity of N5 over N1 ensures the regioselectivity of these processes. ncert.nic.in

    N1-Debenzylation: The mechanism of catalytic hydrogenolysis involves the adsorption of the molecule onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-N bond and the addition of hydrogen atoms, resulting in the formation of toluene and the deprotected amine. rsc.org The reaction is often favored due to the relative weakness of the benzylic C-N bond and the stability of the toluene by-product.

    Transannular Reactions: The mechanism of a hypothetical transannular reaction would be initiated by the proximity of reacting centers enforced by specific conformations of the flexible eight-membered ring. wikipedia.orgyoutube.com For example, a nucleophilic attack by the N5 lone pair on an electrophilic center at C2 would proceed through a cyclic transition state, leading to a bicyclic intermediate. scripps.edu The stereochemistry of such reactions is highly dependent on the conformational preferences of the ring.

    Elucidation of Reaction Pathways and Transition States

    Detailed experimental or computational studies on the specific reaction pathways and transition states of this compound are not extensively documented in publicly available literature. However, plausible reaction pathways can be inferred from the reactivity of similar N-substituted cyclic amines. The key reactive centers are the two nitrogen atoms within the 1,5-diazocane ring.

    N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atoms makes them nucleophilic. Reaction with alkyl halides or acylating agents would lead to the formation of quaternary ammonium salts or amides, respectively. The reaction is expected to proceed via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The transition state would involve the formation of a partial bond between the nitrogen and the electrophilic carbon, with a corresponding weakening of the carbon-leaving group bond. The presence of the bulky benzyl group on one nitrogen may sterically hinder its reactivity compared to the unsubstituted secondary amine at the 5-position, potentially leading to selective functionalization at N5 under controlled conditions.

    Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. The reaction pathway involves the nucleophilic attack of the nitrogen on the electrophilic oxygen of the oxidant.

    Table 1: Postulated Reaction Pathways for this compound

    Reaction TypeReagentsProduct TypePostulated Transition State
    N-AlkylationR-X (Alkyl halide)Quaternary ammonium saltSN2-like, trigonal bipyramidal geometry at carbon
    N-AcylationRCOCl (Acyl chloride)N-Acyl-1-benzyl-1,5-diazocaneTetrahedral intermediate
    N-OxidationH₂O₂N-OxideNucleophilic attack on oxygen

    This table presents hypothetical reaction pathways based on the general reactivity of tertiary and secondary amines, as specific experimental data for this compound is not available.

    Role of Through-Space Orbital Interactions in Reactivity

    The reactivity of cyclic compounds, particularly medium-sized rings like the eight-membered diazocane, can be significantly influenced by through-space orbital interactions. In the context of this compound, the most pertinent of these are transannular interactions. These non-bonding interactions occur between the nitrogen lone pairs and other atoms across the ring.

    The 1,5-diazocane ring can adopt several conformations, such as chair-chair, boat-chair, and twist-boat conformations. The relative energies of these conformers and the barriers to their interconversion are influenced by torsional strain, angle strain, and transannular interactions. In certain conformations, the lone pairs of the two nitrogen atoms can approach each other in space. This proximity can lead to destabilizing lone pair-lone pair repulsion, which would raise the ground state energy of that conformer and potentially influence its reactivity.

    Furthermore, interactions between the nitrogen lone pairs and the σ* orbitals of opposing C-H or C-N bonds can occur. These n → σ* interactions are a form of hyperconjugation that can stabilize certain conformations and influence the nucleophilicity of the nitrogen atoms. For instance, a conformation that allows for a strong transannular n → σ* interaction might exhibit reduced nucleophilicity at the donor nitrogen. The specific nature and impact of these interactions are highly dependent on the preferred conformation of the this compound ring in solution.

    Stereochemical Outcomes and Diastereocontrol in Transformations

    The stereochemical outcomes of reactions involving this compound are intrinsically linked to the conformational behavior of the eight-membered ring and the influence of the existing stereocenters (if any) or the bulky N-benzyl group.

    The diazocane ring is chiral due to its non-planar structure. Even in the absence of substituent-based chirality, the ring itself can exist in enantiomeric conformations. Reactions occurring at the nitrogen atoms or at adjacent carbon atoms can be influenced by the preferred conformation of the ring, potentially leading to diastereoselective outcomes.

    The degree of diastereocontrol would depend on the energy difference between the transition states leading to the different diastereomers. A more rigid conformation of the diazocane ring would be expected to lead to higher diastereoselectivity. The flexibility of the eight-membered ring in this compound suggests that diastereoselectivity might be modest, but could be enhanced by using bulky reagents or by performing reactions at low temperatures to favor a single ground-state conformation.

    Table 2: Factors Influencing Stereochemical Outcomes in Reactions of this compound

    FactorDescriptionPotential Effect on Stereochemistry
    Ring ConformationThe preferred three-dimensional arrangement of the diazocane ring (e.g., chair-chair, boat-chair).Can create a chiral environment and direct the approach of reagents to a specific face of the molecule.
    Steric HindranceThe steric bulk of the N-benzyl group and other substituents.Can block certain trajectories of attack, leading to facial selectivity.
    Transannular InteractionsNon-bonding interactions across the ring.Can lock the ring into a specific conformation, thereby enhancing diastereoselectivity.
    Reaction ConditionsTemperature, solvent, and the nature of the reagents.Can influence the conformational equilibrium and the energy of the transition states.

    This table outlines general principles of stereocontrol as they would apply to this compound, in the absence of specific experimental studies.

    Derivatization and Structural Modification Strategies for 1 Benzyl 1,5 Diazocane Scaffolds

    Development of N-Substituted 1-Benzyl-1,5-diazocane Analogs

    The presence of a secondary amine in the 1,5-diazocane ring of this compound offers a prime site for substitution, allowing for the introduction of a wide array of functional groups to modulate the molecule's physicochemical and biological properties.

    The introduction of aromatic and heteroaromatic systems to the nitrogen atom of the this compound scaffold can significantly influence its electronic and steric properties. While specific studies on the N-arylation of this compound are not extensively documented, general methodologies for the N-arylation of cyclic amines are well-established and can be extrapolated. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions typically involve the use of a palladium or copper catalyst to couple an aryl halide or triflate with the secondary amine of the diazocane.

    For instance, the coupling of this compound with various aryl bromides in the presence of a palladium catalyst and a suitable ligand could yield a library of N-aryl-1-benzyl-1,5-diazocane derivatives. The choice of ligand is crucial for the efficiency of the catalytic cycle. Similarly, the introduction of heteroaromatic moieties, which are prevalent in many biologically active compounds, could be achieved using heteroaryl halides as coupling partners. The synthesis of N-acetyl diazocines connected to heteroaromatic systems has been explored, though with varying success depending on the heteroaromatic system. For example, pyridine-substituted N-acetyl diazocine has been synthesized, while attempts with furan (B31954) and thiophene (B33073) were less successful beilstein-journals.org.

    Table 1: Potential N-Aromatic and N-Heteroaromatic Derivatives of this compound

    Entry Aryl/Heteroaryl Group Potential Synthetic Method
    1 Phenyl Buchwald-Hartwig Amination
    2 4-Methoxyphenyl Buchwald-Hartwig Amination
    3 2-Pyridyl Buchwald-Hartwig Amination

    This table is illustrative and based on general synthetic methodologies for N-arylation of cyclic amines.

    N-alkylation and N-acylation are fundamental transformations for modifying the properties of amines. The secondary amine of this compound can be readily alkylated using various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent can influence the reaction's efficiency and selectivity.

    N-acylation can be achieved by reacting this compound with acyl chlorides or anhydrides. This reaction introduces a carbonyl group adjacent to the nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the diazocane ring. The resulting amides are generally more stable and less basic than the parent amine. A variety of acyl groups, from simple acetyl groups to more complex benzoyl derivatives, can be introduced, providing a diverse set of analogs for further studies. While specific examples for this compound are scarce, the N-acylation of related diazocine scaffolds to produce N-acetyl derivatives is a known strategy beilstein-journals.org.

    Table 2: Potential N-Alkyl and N-Acyl Derivatives of this compound

    Entry Substituent Reagent
    1 Methyl Methyl iodide
    2 Ethyl Ethyl bromide
    3 Acetyl Acetyl chloride

    This table is illustrative and based on general synthetic methodologies for N-alkylation and N-acylation of secondary amines.

    Functionalization of the Diazocane Ring at Carbon Positions

    Modifying the carbon framework of the 1,5-diazocane ring presents a greater synthetic challenge compared to N-substitution. However, it offers the opportunity to introduce functional groups at specific positions, leading to a wider range of structural diversity.

    Direct halogenation of the saturated carbon atoms of the 1,5-diazocane ring is generally not a straightforward process. However, if a precursor with existing functional groups on the ring is used, these can be converted to halogens. For related diazocine systems, which contain aromatic rings as part of the core structure, halogenation of these aromatic portions is a viable strategy to introduce handles for further functionalization through cross-coupling reactions beilstein-journals.org.

    Once a halogenated this compound derivative is obtained, a variety of cross-coupling reactions can be employed. The Suzuki-Miyaura coupling, which uses boronic acids or esters, and the Stille coupling, which utilizes organostannanes, are powerful methods for forming carbon-carbon bonds. These reactions would allow for the introduction of aryl, heteroaryl, vinyl, and alkyl groups onto the diazocane ring. The Heck reaction is another valuable tool for the vinylation of aryl or vinyl halides. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. For N-acetyl diazocines, Suzuki-Miyaura reactions with various phenylboronic acids have been shown to produce arylated products in good yields beilstein-journals.org.

    The introduction of hydroxyl and carbonyl groups onto the diazocane ring can significantly impact the molecule's polarity and potential for hydrogen bonding.

    Direct synthesis of this compound-3,7-diol derivatives would likely involve the use of starting materials that already contain the desired hydroxyl groups. For example, a cyclization reaction between a suitably protected N-benzyl-N'-(2,3-dihydroxypropyl)propane-1,3-diamine could potentially form the diazocane ring with hydroxyl groups at the 3 and 7 positions. Another approach could involve the oxidation of a precursor with activatable C-H bonds at the 3 and 7 positions, although achieving such selectivity on a saturated ring system is challenging. While the synthesis of hydroxylated alkaloids from sugar precursors has been demonstrated as a general strategy, specific application to the this compound system has not been reported researchgate.net. The synthesis of functionalized diazocines with alcohol groups has been achieved in related systems through a reductive ring closure of dinitro compounds beilstein-journals.org.

    The introduction of carbonyl groups to form, for example, this compound-3,7-dione, would likely require a synthetic route starting from precursors containing the carbonyl functionality. Oxidation of the corresponding diol could be a potential route, though this would require the successful synthesis of the diol first. The oxidation of benzylic C-H bonds to form carbonyl compounds is a well-known transformation, but applying this to the non-activated C-H bonds of the diazocane ring is a significant synthetic hurdle mdpi.com.

    Table 3: Mentioned Compounds

    Compound Name
    This compound
    N-acetyl diazocine
    This compound-3,7-diol
    Pyridine
    Furan
    Thiophene

    Introduction of Hydroxyl, Carbonyl, and Other Functional Groups

    Fluorinated Analogs, e.g., 1-Benzyl-3,3-difluoro-1,5-diazocane (B2645120)

    The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate molecular properties, including potency, pharmacokinetics, and metabolic stability. mdpi.comnih.gov Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the biological activity of a compound. Consequently, the synthesis of fluorinated analogs of the this compound scaffold is a key derivatization strategy.

    A primary target for fluorination within the 1,5-diazocane ring is the C3 position, leading to compounds such as 1-benzyl-3,3-difluoro-1,5-diazocane. The synthesis of such gem-difluoro compounds often proceeds through a ketone intermediate, specifically 1-benzyl-1,5-diazocan-3-one. This ketone precursor can be subjected to deoxofluorination using various specialized fluorinating agents. While the direct synthesis of 1-benzyl-3,3-difluoro-1,5-diazocane is not extensively detailed in the literature, analogous transformations on related heterocyclic systems provide a clear synthetic pathway. For instance, the synthesis of gem-bis(difluoramino)diazocines has been achieved through the difluoramination of highly deactivated precursor ketones of the 1,5-diazocine ring system. researchgate.net

    The choice of fluorinating agent is critical and depends on the specific substrate and desired reaction conditions. A variety of reagents are available, broadly classified as nucleophilic or electrophilic.

    Fluorinating AgentTypeCommon Applications & Characteristics
    Diethylaminosulfur trifluoride (DAST)NucleophilicCommonly used for converting alcohols to alkyl fluorides and ketones to gem-difluorides. Requires careful handling due to thermal instability.
    Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)NucleophilicA more thermally stable alternative to DAST, offering a better safety profile for deoxofluorination reactions.
    4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™)NucleophilicA crystalline solid with high thermal stability and low reactivity to water, making it easier to handle in open air compared to DAST.
    Selectfluor® (F-TEDA-BF4)ElectrophilicUsed for fluorination of electron-rich substrates. It is a stable, non-volatile, and less toxic source of electrophilic fluorine.

    The proposed synthesis of 1-benzyl-3,3-difluoro-1,5-diazocane would involve the initial preparation of 1-benzyl-1,5-diazocan-3-one, followed by treatment with a suitable deoxofluorinating agent like DAST or Deoxo-Fluor under anhydrous conditions to yield the target gem-difluoro analog.

    Construction of Fused and Bridged Systems Incorporating the this compound Motif

    To explore more defined three-dimensional chemical space and enhance receptor-binding affinity, the this compound scaffold can be incorporated into more complex, conformationally restricted architectures. This is achieved by constructing fused or bridged bicyclic and tricyclic systems, which can orient pharmacophoric elements in specific spatial arrangements. researchgate.net

    Bicyclic and Tricyclic Architectures

    The creation of bicyclic and tricyclic systems from the this compound motif involves forming an additional ring by connecting two atoms of the original diazocane structure. This can be achieved through intramolecular cyclization reactions, creating either a fused or a bridged system.

    Bridged Systems: A prominent strategy for forming rigid, bridged diazocine scaffolds is demonstrated by the synthesis of epoxydibenzo[b,f] nih.govnih.govdiazocines. nih.gov These molecules possess a unique V-shaped architecture, and their synthesis can be achieved through base-catalyzed autocondensation of appropriate precursors. nih.gov Adapting this concept, intramolecular reactions can be designed to form a bridge across the 1,5-diazocane ring, for example, between the C3 and C7 positions. Methodologies used for creating bridged piperazines, such as those involving Dieckmann-analogous cyclizations or intramolecular aldol (B89426) reactions, can also be conceptually applied to the 1,5-diazocane framework to yield novel bicyclic structures. researchgate.netnih.gov

    Fused Systems: Fused systems are typically generated by building a new ring that shares two adjacent atoms with the original diazocane ring. Various synthetic methods for creating fused-ring heterocycles can be employed. scilit.com For instance, a reaction cascade involving E-to-Z photoisomerization followed by 6π-electrocyclization and intramolecular nucleophilic addition has been used to synthesize cis-fused isoquinolinones, demonstrating a sophisticated approach to building complex fused systems. rsc.org Such photocascade reactions could potentially be adapted to styryl-substituted this compound derivatives to construct novel fused polycyclic architectures.

    System TypeGeneral Synthetic ApproachPotential Example
    Bridged BicyclicIntramolecular cyclization (e.g., Aldol condensation, Dieckmann cyclization) between non-adjacent atoms (e.g., C3 and C7).3,7-Ethano-1-benzyl-1,5-diazocane
    Fused BicyclicAnnulation reaction building a new ring across two adjacent atoms (e.g., N1-C8 or C2-C3).1-Benzyl-tetrahydro-1H-pyrrolo[1,2-a] nih.govnih.govdiazocine
    Bridged TricyclicBase-catalyzed autocondensation of functionalized precursors. nih.govEpoxy-bridged this compound derivatives

    Spiro Compounds

    Spiro compounds are molecules with at least two rings connected by a single common atom, known as the spiro-atom. unimi.it Their synthesis presents a significant challenge due to their inherent three-dimensional complexity and conformational rigidity. unimi.it Incorporating the this compound moiety into a spirocyclic framework is a valuable strategy for generating structurally novel compounds.

    A plausible approach to synthesizing spiro compounds from this scaffold involves using a ketone derivative, such as 1-benzyl-1,5-diazocan-3-one, as a key intermediate. This strategy is analogous to the synthesis of other spirocyclic systems where a cyclic ketone is a starting point. For example, an efficient synthesis of a key spirocyclic building block for the drug Fluspirilene commences with 1-benzyl-piperidin-4-one. nih.gov This piperidinone undergoes a Strecker reaction, followed by further transformations to construct the spirocyclic core. nih.gov

    Applying this logic, 1-benzyl-1,5-diazocan-3-one could be reacted with various reagents in multicomponent or domino reactions to build the second ring around the C3 atom. For instance, a Knoevenagel/Michael/cyclization multicomponent domino methodology, which has been successfully used for the synthesis of other spiro compounds, could be explored. unimi.it This would involve the reaction of the diazocane ketone with an active methylene (B1212753) compound and another reactant in a one-pot synthesis to generate a complex spiro-heterocycle.

    Development of Libraries Based on the this compound Scaffold

    The this compound structure can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Such scaffolds are ideal starting points for the design and synthesis of compound libraries for drug discovery. nih.gov The development of a combinatorial library based on this scaffold allows for the rapid generation of a multitude of analogs, enabling systematic exploration of structure-activity relationships (SAR). nih.gov

    A library synthesis strategy for the this compound scaffold would focus on introducing diversity at several key positions on the molecule. These points of diversification allow for the systematic modification of the compound's steric, electronic, and hydrophobic properties.

    The primary points for derivatization include:

    The N5-position: The secondary amine at the N5 position is a prime site for modification. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions with a wide variety of commercially available aldehydes, carboxylic acids, and sulfonyl chlorides.

    The Benzyl (B1604629) Ring: The aromatic ring of the benzyl group offers another vector for diversification. Electrophilic aromatic substitution reactions can introduce substituents onto the ring. Alternatively, a library of substituted benzyl bromides can be used in the initial synthesis of the scaffold to introduce diversity.

    The Diazocane Ring: The carbon backbone of the 1,5-diazocane ring can also be functionalized, as discussed in the context of fluorination and the construction of fused/bridged systems.

    The convergence of the synthesis would allow for both sides of the scaffold to be systematically varied in future SAR studies. nih.gov Both solid-phase and solution-phase synthesis methodologies could be employed to construct the library, with the choice depending on the desired scale and purification strategy. nih.gov

    Point of DiversificationReaction TypeExample Reagents
    N5-AmineAlkylation / Reductive AminationVarious aldehydes (R-CHO), alkyl halides (R-X)
    AcylationAcid chlorides (R-COCl), Carboxylic acids + coupling agents
    SulfonylationSulfonyl chlorides (R-SO2Cl)
    Urea/Thiourea formationIsocyanates (R-NCO), Isothiocyanates (R-NCS)
    Benzyl RingInitial SynthesisSubstituted benzyl bromides (X-Ar-CH2Br)
    Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agents
    Diazocane Ring (C3)Deoxofluorination (via ketone)DAST, Deoxo-Fluor
    Spirocyclization (via ketone)Malononitrile, Barbituric acid derivatives

    Applications of 1 Benzyl 1,5 Diazocane in Chemical Research

    Role as Ligands in Coordination Chemistry

    The presence of two nitrogen atoms in the 1,5-diazocane ring makes it an effective bidentate ligand, capable of coordinating to a single metal center. The benzyl (B1604629) group attached to one of the nitrogen atoms introduces steric bulk and can influence the electronic environment of the coordinated metal.

    Design and Synthesis of 1-Benzyl-1,5-diazocane-Based Chelating Ligands

    The synthesis of this compound and its derivatives as chelating ligands is a critical first step in exploring their coordination chemistry. While specific synthetic routes for chelating ligands based solely on the this compound scaffold are not extensively detailed in the available literature, general methods for the synthesis of substituted diazocanes can be inferred. These often involve multi-step sequences, such as the N-alkylation of a pre-formed diazocane ring or the cyclization of appropriate acyclic precursors. The introduction of the benzyl group is typically achieved through the reaction of a secondary amine on the diazocane ring with a benzyl halide. Further functionalization of the second nitrogen atom or the carbon backbone can lead to the creation of more complex, multidentate chelating ligands.

    Metal Complexation Studies and Coordination Modes

    Once synthesized, this compound-based ligands can be reacted with various metal salts to form coordination complexes. The coordination of these ligands to metal centers is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions. The two nitrogen atoms of the diazocane ring can coordinate to a metal in a bidentate fashion, forming a stable chelate ring. The conformation of the eight-membered diazocane ring, which can exist in several low-energy conformations (e.g., boat-chair, twist-boat), will dictate the geometry of the resulting metal complex. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are essential for characterizing these complexes and determining their precise coordination modes and geometries.

    Utilization in Catalysis Research

    The development of novel catalysts is a cornerstone of modern chemical synthesis. Ligands play a crucial role in modulating the reactivity and selectivity of metal-based catalysts. The unique steric and electronic properties of this compound make it an interesting candidate for ligand development in various catalytic applications.

    Application in Transition Metal-Catalyzed Reactions

    Complexes of this compound with transition metals have the potential to be active catalysts in a range of organic transformations. The benzyl group can provide a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. For instance, in reactions such as cross-coupling, hydrogenation, or polymerization, the ligand's structure can control the access of substrates to the metal's active site, thereby dictating the outcome of the reaction. While specific examples of this compound being used in large-scale industrial transition metal-catalyzed processes are not prominent in the literature, its structural motifs are relevant to the ongoing design of new and more efficient catalytic systems.

    Organocatalytic Applications

    Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral derivatives of 1,5-diazocane have the potential to act as organocatalysts. The inherent chirality of a substituted diazocane backbone, combined with the presence of basic nitrogen atoms, can enable these molecules to catalyze a variety of reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, in an enantioselective manner. The benzyl group in this compound, while not rendering the molecule chiral itself, serves as a foundational component that can be modified to introduce chirality, for example, by using a chiral benzyl derivative or by introducing chiral centers elsewhere in the diazocane ring.

    Immobilization of this compound Ligands for Heterogeneous Catalysis

    The recovery and reuse of catalysts are critical for sustainable chemical processes. Immobilizing homogeneous catalysts onto solid supports offers a practical solution to this challenge. Ligands such as this compound can be functionalized to allow for their attachment to solid supports like silica, polymers, or magnetic nanoparticles. For instance, a functional group could be introduced onto the benzyl ring or the second nitrogen atom of the diazocane, which can then be covalently linked to the support material. The resulting heterogeneous catalyst would combine the high activity and selectivity of a homogeneous system with the ease of separation and recyclability of a heterogeneous one. This approach is a key area of research for developing more environmentally friendly and economically viable catalytic processes.

    Intermediate in the Synthesis of Complex Organic Molecules

    The diazocane ring system, a saturated eight-membered heterocycle containing two nitrogen atoms, is a valuable structural motif in organic synthesis. Its conformational flexibility and the presence of two nucleophilic nitrogen atoms make it an attractive building block for the construction of more complex molecular architectures.

    Building Block for Natural Product Synthesis

    Currently, there is no specific information available in the scientific literature detailing the use of this compound as a building block in the total synthesis of any known natural products. While heterocyclic compounds are fundamental to the structure of many natural products, the specific application of this compound has not been reported.

    Precursor for Advanced Synthetic Materials

    The scientific literature does not currently contain reports on the use of this compound as a precursor for advanced synthetic materials. In theory, the bifunctional nature of the diazocane ring could allow for its incorporation into polymeric structures or other materials, but this has not been experimentally documented for the 1-benzyl derivative.

    Scaffold Design for Chemical Biology Probes

    The design of molecular scaffolds is a critical aspect of chemical biology, enabling the development of probes to investigate biological systems. The diazocane framework has been explored in this context; however, specific applications of the this compound scaffold are not described in the current body of scientific literature.

    Utility in Structure-Based Design of Molecular Tools

    There is a lack of specific research on the utility of this compound in the structure-based design of molecular tools. The general principles of structure-based design involve the iterative process of designing and synthesizing compounds that can interact with a biological target of known three-dimensional structure. While the diazocane core can be a component of such designed molecules, the role of the 1-benzyl substituent in this context has not been specifically investigated.

    Scaffold for Affinity-Based Probes

    Affinity-based probes are essential tools for identifying and characterizing protein targets. These probes typically consist of a reactive group, a reporter tag, and a ligand that directs the probe to a specific protein. There are no published studies that utilize the this compound scaffold for the development of affinity-based probes.

    Computational and Theoretical Investigations of 1 Benzyl 1,5 Diazocane Systems

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Benzyl-1,5-diazocane. researchgate.netresearchgate.netnih.govmdpi.com These calculations can determine various molecular properties that govern the compound's behavior.

    The electronic properties of this compound are influenced by the interplay between the electron-donating saturated diazocane ring and the aromatic benzyl (B1604629) group. The nitrogen atoms of the diazocane ring possess lone pairs of electrons, making them nucleophilic centers. The benzyl group, while generally considered electron-withdrawing, can also participate in π-stacking interactions.

    Key parameters obtained from quantum chemical calculations include:

    Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For this compound, the HOMO is likely localized on the nitrogen atoms of the diazocane ring, indicating their susceptibility to electrophilic attack. The LUMO may be distributed over the benzyl group, suggesting it as a potential site for nucleophilic attack or electron acceptance. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

    Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the diazocane ring and the aromatic protons of the benzyl group will be relatively electron-poor. This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

    Reactivity Descriptors: Global reactivity descriptors like chemical hardness, softness, electronegativity, and electrophilicity index can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors help in comparing the reactivity of this compound with other related compounds.

    PropertyPredicted Characteristic for this compoundImplication
    HOMO LocalizationPrimarily on the nitrogen atoms of the diazocane ringSite for electrophilic attack and coordination to metal ions
    LUMO LocalizationDistributed over the benzyl groupPotential for accepting electrons in redox reactions
    HOMO-LUMO GapRelatively largeHigh kinetic stability
    Electrostatic PotentialNegative potential around nitrogen atomsFavors interactions with electrophiles and hydrogen bond donors

    Conformational Analysis and Dynamics of the Eight-Membered Ring

    The eight-membered 1,5-diazocane ring is conformationally flexible and can adopt several low-energy conformations. The presence of the bulky benzyl group on one of the nitrogen atoms significantly influences the conformational preferences and the dynamics of the ring. Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of this compound. nih.govd-nb.inforesearchgate.netscielo.brmdpi.com

    The parent 1,5-diazocane ring can exist in various conformations, including boat-chair, twist-boat-chair, and crown forms. The relative energies of these conformers are sensitive to substitution. For this compound, the benzyl group will have a preference for an equatorial position to minimize steric hindrance.

    Computational studies can provide:

    Identification of Stable Conformers: By systematically exploring the potential energy surface, the various stable conformations of this compound can be identified, and their relative energies can be calculated.

    Geometric Parameters: For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined.

    Energy Barriers to Interconversion: The energy barriers between different conformations can be calculated, providing insight into the flexibility of the ring system and the timescale of conformational changes.

    Influence of the Benzyl Group: The conformational analysis will highlight how the benzyl group restricts the conformational freedom of the diazocane ring and influences the orientation of the nitrogen lone pairs.

    ConformationPredicted Relative StabilityKey Features
    Boat-Chair (BC)Likely to be among the most stableMinimizes transannular interactions
    Twist-Boat-Chair (TBC)May be close in energy to BCOffers a different arrangement of substituents
    CrownPotentially higher in energyCan be stabilized by specific interactions

    Reaction Mechanism Predictions and Validation

    Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.govrsc.orgresearchgate.netdntb.gov.ua By mapping the potential energy surface for a given reaction, key intermediates, transition states, and products can be identified, and the reaction pathways can be elucidated.

    The characterization of transition states is a cornerstone of mechanistic studies. For reactions involving this compound, such as N-alkylation, acylation, or its participation in catalysis, computational methods can be used to locate the transition state structures. nih.gov The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. Frequency calculations are performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

    Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and kinetics. rsc.orgucsb.edursc.orgnih.govchemrxiv.org Computational models can account for solvent effects through either implicit or explicit solvent models.

    Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

    Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation. This approach is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which may be crucial in determining the reaction pathway.

    For reactions involving this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction mechanism and rate.

    Ligand-Metal Interaction Modeling in Coordination Complexes

    The two nitrogen atoms in this compound make it an excellent bidentate ligand for a variety of metal ions. researchgate.netresearchgate.net Computational modeling can provide valuable insights into the nature of the ligand-metal interactions in coordination complexes of this compound.

    DFT calculations can be used to:

    Predict Coordination Geometries: The preferred coordination geometry of the metal center with this compound can be predicted. The flexible eight-membered ring can adopt different conformations to accommodate the geometric preferences of the metal ion.

    Analyze Bonding: The nature of the metal-ligand bond can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis. This can quantify the extent of charge transfer and covalent character in the coordination bond.

    Determine Binding Energies: The strength of the interaction between this compound and a metal ion can be calculated as the binding energy. This is useful for predicting the stability of the resulting complex.

    Simulate Spectroscopic Properties: Spectroscopic properties of the coordination complexes, such as vibrational frequencies and electronic absorption spectra, can be calculated and compared with experimental data to validate the computed structures.

    Design Principles for Novel this compound-Based Scaffolds through Computational Screening

    The this compound framework can serve as a versatile scaffold for the design of new molecules with desired properties, for example, in medicinal chemistry or materials science. nih.govunife.itnih.govresearchgate.netnih.govmdpi.commdpi.commdpi.com Computational screening techniques can be employed to explore the vast chemical space of possible derivatives and to identify promising candidates for synthesis and experimental testing.

    The design process typically involves:

    Library Generation: A virtual library of compounds is generated by systematically modifying the this compound scaffold with different functional groups at various positions.

    Property Prediction: For each compound in the library, a set of desired properties is calculated using computational methods. These properties could include electronic properties, steric parameters, lipophilicity, and binding affinity to a biological target.

    Filtering and Ranking: The library is then filtered and ranked based on the predicted properties to identify a smaller subset of promising candidates.

    Lead Optimization: The most promising candidates can be further optimized in silico by fine-tuning their structures to enhance the desired properties.

    This computational approach accelerates the discovery process by prioritizing the synthesis of compounds with a higher probability of success.

    Spectroscopic Property Predictions (excluding experimental observation data)

    A comprehensive search of scientific literature and computational chemistry databases did not yield any theoretical studies focused on the prediction of spectroscopic properties for the specific compound this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions for various organic molecules, no such published data currently exists for this compound.

    Theoretical investigations on structurally related, yet distinct, compounds have demonstrated the utility of these computational approaches. For instance, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR spectra of other benzyl-containing heterocyclic compounds, often showing strong correlation with experimental data. d-nb.inforesearchgate.netresearchgate.net Similarly, time-dependent DFT (TD-DFT) is a standard method for simulating UV-Vis absorption spectra, providing insights into electronic transitions. researchgate.netacademie-sciences.fr

    However, without specific computational studies performed on this compound, it is not possible to provide detailed, scientifically accurate data tables or a discussion of its predicted spectroscopic properties. The generation of such data would necessitate novel theoretical research, including geometry optimization of the molecule's conformational isomers followed by calculations of its NMR shielding tensors, vibrational modes, and electronic excitation energies.

    Therefore, the following sections, which would typically contain detailed predicted data, remain unpopulated due to the absence of relevant research findings in the public domain.

    Predicted ¹H and ¹³C NMR Chemical Shifts

    No computational data is available. A proper theoretical study would involve calculating the isotropic shielding constants for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), to predict the chemical shifts (δ) in parts per million (ppm). The data would typically be presented in a table format, detailing the predicted shifts for each unique proton and carbon atom in the this compound molecule.

    Predicted Infrared (IR) Vibrational Frequencies

    No computational data is available. Theoretical IR spectra are typically calculated by determining the vibrational frequencies and their corresponding intensities at a specific level of theory. The results are often presented in a table listing the predicted wavenumber (cm⁻¹), the intensity, and the assignment of the vibrational mode (e.g., C-H stretch, C-N bend).

    Predicted Ultraviolet-Visible (UV-Vis) Electronic Transitions

    No computational data is available. TD-DFT calculations would be required to predict the electronic absorption spectrum. The results would typically be tabulated to show the predicted maximum absorption wavelength (λmax) in nanometers (nm), the corresponding excitation energy (in eV), the oscillator strength (f), and the nature of the electronic transition (e.g., π → π*).

    Emerging Research Frontiers and Future Directions for 1 Benzyl 1,5 Diazocane Chemistry

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages, including enhanced reaction control, improved safety, and scalability. nih.govvapourtec.com The integration of 1-Benzyl-1,5-diazocane synthesis and its subsequent derivatization into continuous flow processes and automated platforms represents a significant leap forward in its accessibility and application. nih.govbeilstein-journals.org

    The synthesis of heterocyclic compounds, including scaffolds similar to diazocanes, has been successfully demonstrated using flow chemistry, often leading to higher yields and shorter reaction times compared to batch methods. uc.pt For instance, the multi-step synthesis of active pharmaceutical ingredients (APIs) has been achieved in continuous flow, showcasing the robustness of this technology. thieme-connect.de The application of flow chemistry to the synthesis of this compound could streamline its production, making it more efficient and cost-effective.

    Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the exploration of this compound's chemical space. nih.gov By systematically varying reaction parameters and building blocks, these platforms can rapidly generate libraries of this compound derivatives for screening in various applications.

    Hypothetical Flow Synthesis Parameters for this compound Derivatives:

    Parameter Value
    Reactor Type Packed-Bed Reactor
    Temperature 80-150 °C
    Pressure 5-10 bar
    Residence Time 5-20 minutes
    Reagents This compound, various electrophiles/coupling partners
    Catalyst Immobilized palladium or copper catalyst

    Development of Photo- and Electrocatalytic Applications

    Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. beilstein-journals.org The nitrogen-rich diazocane scaffold of this compound suggests its potential as a ligand for metal-based photocatalysts or as a mediator in electrochemical reactions.

    In photocatalysis, the focus is often on the development of metal-free organic dyes or transition metal complexes that can harness visible light to drive chemical reactions. beilstein-journals.org While direct photocatalytic applications of this compound have not been reported, its derivatives could be designed to act as ligands that tune the photophysical and redox properties of catalytic centers. For example, functionalization of the diazocane ring could lead to ligands for copper or iridium photocatalysts, which are widely used in a variety of organic transformations. beilstein-journals.org

    Electrocatalysis offers a sustainable alternative to traditional chemical oxidants and reductants. The electrochemical reduction of organic molecules, such as the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol, has been demonstrated on palladium catalysts. researchgate.net The this compound scaffold could potentially be explored as a supporting ligand in electrocatalytic systems or be the subject of electrochemical transformations itself, such as N-debenzylation or ring functionalization.

    Potential Photo- and Electrocatalytic Reactions Involving this compound Scaffolds:

    Reaction Type Catalyst System Potential Transformation
    Photocatalytic C-H Functionalization Iridium or Ruthenium complex with a this compound-based ligand Direct functionalization of the diazocane backbone
    Electrocatalytic Hydrogenation Palladium on Carbon (Pd/C) with a this compound additive Selective reduction of functional groups on derivatives

    Exploration of Novel Reactivity Patterns and Unprecedented Transformations

    The unique conformational flexibility and the presence of two nitrogen atoms in the 1,5-diazocane ring system suggest that this compound could exhibit novel reactivity patterns. Research into acid-catalyzed transformations of similar heterocyclic systems has revealed unexpected reaction pathways and the formation of complex fused-ring structures. researchgate.net

    Future research could focus on exploring the reactivity of the this compound scaffold under various conditions, such as in the presence of strong acids or bases, transition metal catalysts, or radical initiators. Such studies could lead to the discovery of unprecedented transformations, providing access to novel molecular architectures with potential applications in medicinal chemistry and materials science. For example, ring-closing or ring-opening metathesis reactions could be explored to construct more complex polycyclic systems from this compound derivatives.

    Advanced Materials Science Applications (e.g., polymerizable monomers, supramolecular assemblies)

    The incorporation of the this compound moiety into polymers could lead to materials with interesting properties. By introducing polymerizable functional groups, such as vinyl or acrylate (B77674) moieties, onto the benzyl group or the diazocane ring, this compound could serve as a novel monomer for polymerization reactions. The resulting polymers might exhibit unique thermal, mechanical, or self-assembly properties due to the presence of the diazocane unit.

    Furthermore, the this compound scaffold has the potential to participate in the formation of supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors, while the benzyl group can engage in π-π stacking interactions. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-ordered structures like gels, liquid crystals, or nanofibers. mdpi.com The study of N-benzyl, N'-acylbispidinols, which are structurally related to diazocanes, has shown their ability to form supramolecular organogels. researchgate.net

    Potential Supramolecular Properties of this compound Derivatives:

    Derivative Type Potential Supramolecular Structure Driving Interactions Potential Application
    Di-acyl derivative One-dimensional chains or sheets Hydrogen bonding, π-π stacking Organogelator, liquid crystal
    Metal-coordinated complex Coordination polymer Metal-ligand coordination, intermolecular forces Porous material, sensor

    Application in Bioorthogonal Chemistry (as a scaffold, not as a bioactive agent)

    Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for labeling and tracking biomolecules in their native environment. The this compound scaffold, while not possessing inherent bioactivity, could be utilized as a stable and versatile platform for the construction of bioorthogonal probes.

    By functionalizing the this compound core with a bioorthogonal reactive group (e.g., an azide, alkyne, or tetrazine) on one side and a reporter molecule (e.g., a fluorophore or a purification tag) on the other, novel probes for biological imaging and proteomics could be developed. The diazocane ring would provide a three-dimensional structure that could influence the probe's solubility, cell permeability, and binding specificity. The development of such probes would be a significant contribution to the field of chemical biology.

    Interdisciplinary Research Collaborations for Expanding the Scope of this compound Research

    The full potential of this compound can only be realized through interdisciplinary collaborations. Organic chemists can develop new synthetic routes and explore its reactivity, while computational chemists can model its conformational behavior and predict its properties. Materials scientists can investigate its use in polymers and supramolecular assemblies, and chemical biologists can design and apply its derivatives as bioorthogonal tools.

    Collaborations with pharmaceutical scientists could also be fruitful, as the diazocane scaffold is a common feature in many biologically active compounds. By working together, researchers from different fields can accelerate the discovery of new applications for this compound and its derivatives, transforming this simple molecule into a valuable tool for science and technology.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.